Cas no 29668-43-7 (2,3-dihydro-1,4-benzodioxine-5-carbaldehyde)
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 1,4-Benzodioxin-5-carboxaldehyde,2,3-dihydro-
- 2,3-DIHYDRO-1,4-BENZODIOXINE-5-CARBALDEHYDE
- methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 1,4-benzodioxan-5-carbaldehyde
- 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde
- 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde
- 2,3-Dihydro-benzo[1,4]dioxine-5-carbaldehyde
- 2,3-ethylenedioxybenzaldehyde
- 2H,3H-benzo[e]1,4-dioxane-5-carbaldehyde
- 5-formyl-2,3-dihydro-1,4-benzodioxin
- 1 pound not4-BENZODIOXANE-5-CARBOXALDEHYDE
- 29668-43-7
- DTXSID60383528
- 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde, AldrichCPR
- BCP25758
- FT-0647445
- Z432060920
- CS-W000358
- 1,4-PHENYLENEDIAMINE,2-CHLORO-MONOHYDROCHLORIDE
- SCHEMBL1012582
- MB01076
- AM100636
- AS-80816
- AKOS009606574
- SY173649
- 1,4-BENZODIOXIN-5-CARBOXALDEHYDE, 2,3-DIHYDRO-
- MFCD00239451
- 2 pound not3-DIHYDRO-1 pound not4-BENZODIOXINE-5-CARBALDEHYDE
- BJXUCBAQZJITKD-UHFFFAOYSA-N
- J-507003
- F53551
- EN300-43016
- 2,3-dihydro-1,4-benzdioxin-5-carbaldehyde
- AB01316138-02
- 2,3-dihydrobenzo[1,4]dioxine-5-carboxaldehyde
- 2,3-dihydrobenzodioxin-5-carboxaldehyde
- NCGC00319555-01
- 1,4-BENZODIOXANE-5-CARBOXALDEHYDE
- DB-013962
- 1,4-benzodioxan-5-carboxaldehyde
- 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
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- MDL: MFCD00239451
- Inchi: 1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2
- InChI Key: BJXUCBAQZJITKD-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC=C(C=O)C1=2
Computed Properties
- Exact Mass: 164.04700
- Monoisotopic Mass: 164.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.262
- Melting Point: 62 °C
- Boiling Point: 283.6 ºC at 760 mmHg
- Flash Point: 116.1ºC
- Refractive Index: 1.588
- PSA: 35.53000
- LogP: 1.27030
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04589-10g |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
29668-43-7 | 95% | 10g |
$2082 | 2023-09-07 | |
| TRC | D456528-25mg |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
29668-43-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456528-50mg |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
29668-43-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D456528-250mg |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
29668-43-7 | 250mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM109637-1g |
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
29668-43-7 | 95% | 1g |
$211 | 2021-06-09 | |
| Alichem | A019092902-1g |
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
29668-43-7 | 95% | 1g |
$234.00 | 2023-09-02 | |
| Chemenu | CM109637-1g |
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
29668-43-7 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB224238-1 g |
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, 95%; . |
29668-43-7 | 95% | 1 g |
€168.50 | 2023-07-20 | |
| eNovation Chemicals LLC | Y0986997-5g |
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
29668-43-7 | 95% | 5g |
$600 | 2024-08-02 | |
| Fluorochem | 088773-1g |
2,3-Dihydro-benzo[1,4]dioxine-5-carbaldehyde |
29668-43-7 | 95% | 1g |
£183.00 | 2022-02-28 |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde Suppliers
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Recent Advances in the Application of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS: 29668-43-7) in Chemical Biology and Pharmaceutical Research
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS: 29668-43-7) has emerged as a key structural motif in medicinal chemistry due to its versatile reactivity and potential biological activities. Recent studies have highlighted its significance as a privileged scaffold in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders, inflammation, and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological properties, and mechanistic insights.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for synthesizing benzodioxane-based PDE4 inhibitors, showing enhanced blood-brain barrier penetration compared to traditional rolipram derivatives. The aldehyde functionality at position 5 enables efficient Schiff base formation with primary amines, facilitating the development of covalent inhibitors targeting cysteine proteases in parasitic infections. Structural-activity relationship (SAR) analyses revealed that electron-withdrawing substitutions on the benzodioxine ring significantly modulate the compound's metabolic stability.
Innovative synthetic methodologies have been developed for 29668-43-7, as reported in Organic Letters (2024). A microwave-assisted palladium-catalyzed carbonylation protocol achieved 85% yield with excellent regioselectivity, addressing previous challenges in large-scale production. Computational studies using density functional theory (DFT) have elucidated the compound's conformational preferences, explaining its differential binding to various biological targets. The planar benzodioxine ring system facilitates π-stacking interactions with aromatic amino acids, while the formyl group participates in crucial hydrogen bonding networks.
Pharmacological investigations have uncovered promising applications in neurodegenerative diseases. In vitro studies with 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde derivatives showed dual activity as MAO-B inhibitors (IC50 = 0.8 μM) and β-amyloid aggregation suppressors (60% inhibition at 10 μM). The compound's metabolic profile was characterized using human liver microsomes, revealing predominant oxidation at the methylene bridge followed by glucuronidation. These findings were corroborated by in vivo pharmacokinetic studies in rodent models, demonstrating favorable brain-to-plasma ratios.
Emerging applications in radiopharmaceuticals have been explored through 18F-labeled analogs for PET imaging of neuroinflammation. The benzodioxine core provides optimal lipophilicity (logP = 2.1) for CNS penetration while maintaining sufficient aqueous solubility for formulation. Recent patent filings (WO2023124567) disclose novel crystalline forms of 29668-43-7 with improved thermal stability and dissolution properties, addressing previous formulation challenges for oral delivery.
Ongoing clinical translation efforts focus on optimizing the safety profile of benzodioxine-based drug candidates. Structure-toxicity relationship studies identified the 5-position as critical for minimizing hepatotoxicity while maintaining efficacy. The compound's privileged status in fragment-based drug discovery was further validated by its high hit rates in protein target screens (62% against kinase family, 45% against GPCRs) in a 2024 ChemBridge screening campaign.
Future research directions include developing asymmetric synthetic routes to access enantiopure derivatives and exploring the compound's potential in PROTAC design. The unique physicochemical properties of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde continue to inspire innovative therapeutic strategies across multiple disease areas, solidifying its position as a valuable building block in modern medicinal chemistry.
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